molecular formula C2H2Cl2O<br>ClCH2COCl<br>C2H2Cl2O B045968 Chloroacetyl chloride CAS No. 79-04-9

Chloroacetyl chloride

Cat. No. B045968
CAS RN: 79-04-9
M. Wt: 112.94 g/mol
InChI Key: VGCXGMAHQTYDJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chloroacetyl chloride can be synthesized by a "one pot process" from chloroacetic acid and thionyl chloride, resulting in high yield and purity. This method outlines an efficient approach to produce chloroacetyl chloride, highlighting its importance in industrial applications due to the straightforward synthesis and the high quality of the product obtained (Shang Yong, 2000).

Molecular Structure Analysis

The molecular structure and conformation of gaseous chloroacetyl chloride have been determined through gas-phase electron diffraction, revealing the existence of a mixture of anti and gauche conformers with the anti form being more stable. This study provides detailed measurements of molecular distances and angles, contributing to our understanding of the compound's structural characteristics (Olav Steinnes et al., 1980).

Chemical Reactions and Properties

Chloroacetyl chloride is a potent acylating agent, undergoing various chemical reactions due to its reactivity. A notable reaction involves its interaction with 1,2-dichloroethene, leading to unexpected products and demonstrating the compound's versatility in synthetic chemistry. Such reactions highlight chloroacetyl chloride's role in producing complex organic molecules and its reactivity towards different substrates (G. V. Bozhenkov et al., 2008).

Physical Properties Analysis

The synthesis and characterization of chloroacetyl chloride involve the determination of its physical properties, including refractive index, density, and surface tension, providing essential data for its application in various chemical processes. The analysis of these properties is crucial for understanding the behavior of chloroacetyl chloride in different environments and for its utilization in specialized chemical syntheses (Li Yinkui, 1992).

Scientific Research Applications

  • Industrial Chemical Intermediate : Chloroacetic acid, a derivative of chloroacetyl chloride, is utilized in the production of cellulose ethers, herbicides, and thioglycolic acid, underscoring its role as a key industrial chemical intermediate (Morris & Bost, 2002).

  • Environmental and Industrial Efficiency : Synthesis processes of chloroacetyl chloride that include effective tail gas treatment can significantly reduce environmental pollution, resource waste in industries, and enhance profits (Zhou Junbo, 2009).

  • Pharmaceutical Applications : A LC/MS/MS method was developed for detecting trace levels of chloroacetyl chloride, a carcinogen, in pharmaceutical drug substances. This method boasts the lowest detection level compared to other methods (Natarajan Sivanadham et al., 2016).

  • Decomposition Study : Research into the decomposition of chloroacetyl chloride reveals that its primary decomposition products are CHClCO + HCl and CH2Cl2 + CO (Ya Li et al., 2016).

  • High Yield Synthesis : A one-pot process for synthesizing chloroacetyl chloride (CAC) from chloroacetic acid and thionyl chloride yields high purity and efficiency, indicating potential for broader applications (Shang Yong, 2000).

  • Drug Substance Safety : A capillary zone electrophoretic method has been developed to detect trace levels of chloroacetyl chloride in pharmaceutical drug substances, contributing valuable information for ensuring product safety and efficacy (Muzaffar Khan et al., 2012).

  • Photooxidation in Vinyl Chloride Conversion : The chlorine-sensitized photooxidation of vinyl chloride effectively converts it into chloroacetyl chloride with good yield, using a stoichiometric molar ratio (K. Shinoda & Koji Konno, 1973).

  • Trace Determination in Pharmaceuticals : A simple GC-FID derivatization method was developed for trace determination of chloroacetyl chloride and its degradation products in pharmaceutical matrices (Marie-France Morissette et al., 2018).

Safety And Hazards

Chloroacetyl Chloride is a corrosive chemical and contact can severely irritate and burn the skin and eyes with possible eye damage . Breathing Chloroacetyl Chloride can irritate the nose and throat . It is highly toxic when inhaled and can corrode both metal surfaces and tissues .

Future Directions

The global Chloroacetyl Chloride market was valued at US$ 517.9 Mn in 2022, exhibiting a CAGR of 6.6% in terms of revenue, over the forecast period (2023 to 2030) to reach US$ 861.8 Mn by 2030 . It serves as a fundamental component in several significant chemical processes .

properties

IUPAC Name

2-chloroacetyl chloride
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InChI

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2
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InChI Key

VGCXGMAHQTYDJK-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)Cl)Cl
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Molecular Formula

ClCH2COCl, Array, C2H2Cl2O
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DSSTOX Substance ID

DTXSID4026472
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Molecular Weight

112.94 g/mol
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Physical Description

Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellowish liquid with a strong, pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellowish liquid with a strong, pungent odor.
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Boiling Point

221 °F at 760 mmHg (USCG, 1999), 106.0 °C, 106 °C, 223 °F
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Flash Point

100 °C (212 °F) - closed cup
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Solubility

Decomposes (NIOSH, 2023), Decomposed by water, Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs., Miscible with ethyl ether; soluble in acetone, carbon tetrachloride., Miscible with acetone and benzene., Solubility in water: reaction, Decomposes
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Density

1.42 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4202 g/cu cm at 20 °C, Density: 1.4202 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.42
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

19 mmHg (NIOSH, 2023), 25.2 [mmHg], 25.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg
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Product Name

Chloroacetyl chloride

Color/Form

Liquid, Colorless liquid, Water-white liquid, Colorless to yellowish liquid.

CAS RN

79-04-9
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Melting Point

-8.5 °F (USCG, 1999), -21.7 °C, -21.8 °C, -8.5 °F, -7 °F
Record name CHLOROACETYL CHLORIDE
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Record name Chloroacetyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973
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Record name CHLOROACETYL CHLORIDE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845
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Record name CHLOROACETYL CHLORIDE
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Record name Chloroacetyl chloride
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloroacetyl chloride
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Chloroacetyl chloride
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Chloroacetyl chloride
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Chloroacetyl chloride
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Chloroacetyl chloride

Citations

For This Compound
15,600
Citations
I Nakagawa, I Ichishima, K Kuratani… - The Journal of …, 1952 - pubs.aip.org
… This conclusion is in agreement with the result of the normal vibration calculation shown in next section in which we have chosen the force constants of chloroacetyl chloride and of …
Number of citations: 94 pubs.aip.org
F Erickson, E Prill - The Journal of Organic Chemistry, 1958 - ACS Publications
… had been reported1 that “chloroacetyl chloride is easily … to be a problem since chloroacetyl chloride had been reported3 … from direct chlorination of chloroacetyl chloride induced by the …
Number of citations: 8 pubs.acs.org
FZ Qu, YF Liu, JQ Cao, XD Wang, XS Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
… In the current work, AD-2 was modified with chloroacetyl chloride. Structurally, the chloracetylated products (Scheme 1) are the equals of the acetylated derivatives replaced by chlorine …
Number of citations: 16 www.sciencedirect.com
O Steinnes, Q Shen, K Hagen - Journal of Molecular Structure, 1980 - Elsevier
… The two results for chloroacetyl chloride are equal within … , acetyl chloride and chloroacetyl chloride, we can see the effect … Our work confirms earlier reports that chloroacetyl chloride in …
Number of citations: 48 www.sciencedirect.com
JR Durig, W Zhao, DE Lewis, TS Little - Chemical physics, 1988 - Elsevier
… In order to obtain a more complete description of the molecular motions involved in the normal modes of chloroacetyl chloride we have presently carried out a normal coordinate analysis…
Number of citations: 29 www.sciencedirect.com
H Ağibaş, AG Kaya, M Aydoğdu - Phosphorus, Sulfur, and Silicon …, 1999 - Taylor & Francis
… N-Methylbenzamide oximes to react with chloroacetyl chloride and obtained 3-phenyl-4-… oximes (la-c) to react with chloroacetyl chloride and in each case we obtained only one product (…
Number of citations: 14 www.tandfonline.com
D Mishra, R Singh, C Rout - Int J ChemTech Res, 2017 - researchgate.net
A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU. The method gave 75 to 95% yields in 3-6 h using …
Number of citations: 14 www.researchgate.net
AA El-Bindary, P Klaeboe, CJ Nielsen - Acta Chem. Scand., 1991 - actachemscand.org
… Chloroacetyl chloride and some of the other haloacetyl halides have for a long time been … spectra1"8 of the two title compounds: chloroacetyl chloride (hereafter abbreviated CAC) and …
Number of citations: 13 actachemscand.org
M Khan, K Jayasree, KK Reddy, PK Dubey - Journal of pharmaceutical and …, 2012 - Elsevier
… achieved for dimethylsulfate and chloroacetyl chloride using a … for both dimethylsulfate and chloroacetyl chloride in the range … estimating dimethylsulfate and chloroacetyl chloride in two …
Number of citations: 17 www.sciencedirect.com
K Tanabe, S Saëki - Spectrochimica Acta Part A: Molecular Spectroscopy, 1972 - Elsevier
… Since, as mentioned in the Experimental, the chloroacetyl chloride molecule is so easily decomposed in the vapor phase that the intensities in the vapor phase have not been measured …
Number of citations: 34 www.sciencedirect.com

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